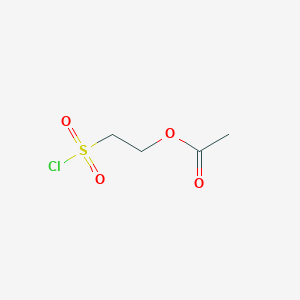

2-(Chlorosulfonyl)ethyl acetate

描述

Significance and Role in Advanced Organic Synthesis

The primary significance of 2-(Chlorosulfonyl)ethyl acetate (B1210297) in contemporary research lies in its role as a key building block for the synthesis of complex sulfonamides. A notable application is in the preparation of (E)-N-aryl-2-arylethenesulfonamides, a class of compounds that has demonstrated potent anticancer activity. nih.gov In these syntheses, 2-(Chlorosulfonyl)ethyl acetate serves as the precursor to the core sulfonylacetamide structure, which is then further elaborated to yield the target bioactive molecules.

The reaction typically involves the condensation of this compound with various anilines to form arylsulfamoylacetic acid ethyl esters. nih.gov These intermediates can then undergo further chemical transformations, highlighting the reagent's utility in generating molecular diversity for drug discovery programs. The ability to introduce the sulfonyl group attached to a two-carbon chain with a terminal ester provides a unique synthetic handle for constructing molecules with specific functionalities and spatial arrangements, which is crucial for optimizing pharmacological activity.

Historical Context of Related Chlorosulfonylation Reagents

The use of this compound is part of a broader history of chlorosulfonylation reactions in organic chemistry. The field was significantly advanced by the discovery of chlorosulfonic acid in 1854. pageplace.de This powerful reagent allows for the direct introduction of a chlorosulfonyl group onto aromatic rings, a process known as chlorosulfonation. pageplace.de The resulting aryl sulfonyl chlorides are versatile intermediates for a vast array of commercially important products, including pharmaceuticals and detergents. pageplace.de

Historically, other reagents have also been employed for the synthesis of sulfonyl chlorides. The Sandmeyer reaction, a cornerstone of aromatic chemistry, was modified by Meerwein to produce aryl sulfonyl chlorides from diazonium salts using sulfur dioxide and a copper catalyst. acs.org Traditional methods for converting sulfonic acids to sulfonyl chlorides have often relied on harsh reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org

The development of reagents like this compound represents a move towards more specialized and functionalized building blocks, allowing for more precise and efficient synthetic strategies compared to the direct chlorosulfonation of complex molecules, which can sometimes lead to issues with regioselectivity and functional group compatibility.

Current Research Landscape and Key Challenges

A significant challenge associated with this compound is its limited commercial availability, which necessitates its synthesis for research purposes. nih.gov The preparation of this reagent often involves the use of hazardous chemicals such as phosphorus(V) chloride or chlorosulfonylacetyl chloride, which require careful handling and specific reaction conditions. nih.govchemicalbook.com One documented synthetic route involves the treatment of sodium ethoxycarbonylmethanesulfonate with phosphorus(V) chloride. nih.gov Another approach is the esterification of chlorosulfonyl acetyl chloride with ethanol (B145695). nih.gov

The broader field of chlorosulfonation faces ongoing challenges, particularly concerning the use of hazardous reagents and the management of highly exothermic reactions, which can be problematic on a larger scale. rsc.orgmdpi.com Consequently, a key area of current research is the development of safer and more efficient methods for synthesizing sulfonyl chlorides. Recent advancements include the use of sulfur dioxide surrogates like DABSO (a DABCO-sulfur dioxide adduct) in Sandmeyer-type reactions, which avoids the handling of gaseous sulfur dioxide. acs.org Furthermore, the application of continuous flow chemistry is being explored to improve the safety and scalability of chlorosulfonation reactions by offering better control over reaction parameters and minimizing the accumulation of hazardous intermediates. nih.govmdpi.comresearchgate.net These modern approaches aim to make the synthesis of sulfonyl chlorides, including specialized reagents like this compound, more practical and environmentally benign.

Structure

3D Structure

属性

IUPAC Name |

2-chlorosulfonylethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-4(6)9-2-3-10(5,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWVJHSRIWOIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78303-71-6 | |

| Record name | 2-(chlorosulfonyl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorosulfonyl Ethyl Acetate

Established Synthetic Routes and Reaction Conditions

The traditional preparation of 2-(chlorosulfonyl)ethyl acetate (B1210297) relies on a few well-documented methods. These routes are characterized by their reaction conditions and the nature of the starting materials.

A notable synthetic pathway to obtain 2-(chlorosulfonyl)ethyl acetate is through the conversion of a sulfonate salt. This process typically involves a two-step reaction sequence. Initially, a commercially available starting material, such as ethyl bromoacetate, is treated with sodium sulfite (B76179) in a mixture of water and ethanol (B145695). This reaction, conducted at a moderate temperature of 50°C for about 30 minutes, yields sodium ethoxycarbonylmethanesulfonate. chemicalbook.com

In the subsequent step, the intermediate sulfonate salt is converted to the desired sulfonyl chloride. This is accomplished by reacting the sodium ethoxycarbonylmethanesulfonate with a chlorinating agent, such as phosphorus pentachloride (PCl₅). The reaction is carried out at an elevated temperature of 100°C for approximately 45 minutes, resulting in the formation of this compound in moderate yields. chemicalbook.com

The synthesis of this compound can also be approached through pathways that involve distinct halogenation and esterification steps. A common strategy begins with the halogenation of a suitable precursor to form a sulfonyl chloride, which is then esterified. For instance, (ethoxycarbonyl)methanesulfonic acid can be subjected to a halogenation reaction using a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com This reaction is typically performed by heating the mixture at 125°C for 5 hours. chemicalbook.com The resulting crude (ethoxycarbonyl)methanesulfonyl chloride is then used directly in the subsequent esterification step.

The esterification part of the pathway involves the reaction of the sulfonyl chloride with an alcohol. While the direct esterification of the crude product from the above halogenation is implied, another clear example involves the esterification of a related precursor, chlorosulfonyl acetyl chloride, with absolute ethanol. chemicalbook.com This highlights that the combination of creating a sulfonyl chloride followed by esterification is a viable route to the target molecule.

A direct and efficient method for preparing this compound involves the use of chlorosulfonyl acetyl chloride as a starting material. chemicalbook.comnih.gov This precursor already contains the required chlorosulfonyl group, simplifying the synthesis to a single esterification step.

In this procedure, a cooled solution of chlorosulfonyl acetyl chloride in a solvent like anhydrous diethyl ether is treated with absolute ethanol. chemicalbook.comnih.gov The reaction is maintained at a low temperature (0°C) for a few hours to yield this compound. chemicalbook.com This method has been reported to provide a yield of approximately 55%. chemicalbook.com

Table 1: Summary of Established Synthetic Routes for this compound

| Route | Starting Material(s) | Reagent(s) | Reaction Conditions | Yield | Reference(s) |

|---|

| Conversion of Sulfonate Salts | Ethyl bromoacetate, Sodium sulfite | Phosphorus pentachloride (PCl₅) | 1. 50°C, 30 min 2. 100°C, 45 min | Moderate | chemicalbook.com | | Halogenation & Esterification | (Ethoxycarbonyl)methanesulfonic acid | Phosphorus oxychloride (POCl₃) | 125°C, 5 h | 80% (for the sulfonyl chloride intermediate) | chemicalbook.com | | From Chlorosulfonyl Acetyl Chloride | Chlorosulfonyl acetyl chloride, Ethanol | Diethyl ether (solvent) | 0°C, 3 h | 55% | chemicalbook.com |

Innovations in Synthetic Protocols

While established methods for the synthesis of this compound are well-documented, a review of the current scientific literature does not indicate significant recent innovations in the synthetic protocols specifically for this compound. The existing routes are considered robust and are still the primary methods employed for its preparation. Research into novel synthetic strategies, such as those employing new catalytic systems or flow chemistry, for this particular molecule is not prominently featured in available chemical literature.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is a critical aspect of chemical synthesis to enhance yield and selectivity. For the synthesis of this compound, while specific studies on the optimization of its production are not extensively detailed in the reviewed literature, general principles of esterification and sulfonyl chloride formation can be applied.

For instance, in related esterification reactions, key parameters that are often optimized include the molar ratio of reactants, the concentration of the catalyst, and the reaction temperature. In the synthesis of ethyl acetate, it has been shown that the molar ratio of ethanol to acetic acid and the reaction temperature significantly influence the yield. hillpublisher.comhillpublisher.com It is reasonable to infer that similar parameters would be crucial in the esterification of chlorosulfonyl acetyl chloride. Controlling the temperature is vital to prevent side reactions and decomposition of the product.

Similarly, in the formation of sulfonyl chlorides, the choice of chlorinating agent and the reaction conditions, such as temperature and reaction time, are critical for achieving high yields and purity. The stoichiometry of the reagents must be carefully controlled to ensure complete conversion and to minimize the formation of byproducts. The removal of acidic gases, often produced during the reaction, is another important consideration for driving the reaction to completion and for practical handling of the reaction mixture.

Reactivity and Mechanistic Investigations of 2 Chlorosulfonyl Ethyl Acetate

Electrophilic Nature and Reactivity of the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO2Cl) in 2-(chlorosulfonyl)ethyl acetate (B1210297) is characterized by a sulfur atom in a high oxidation state (+6), bonded to two oxygen atoms and a chlorine atom. This arrangement results in a significant electron deficiency on the sulfur atom, rendering it highly electrophilic. This electrophilicity is the driving force behind its reactivity towards a wide range of nucleophiles. The reactivity of the chlorosulfonyl group is generally greater than that of the ester portion of the molecule, allowing for selective reactions at the sulfonyl chloride.

The reactivity of similar chlorosulfonyl compounds, such as chlorosulfonyl isocyanate (CSI), has been well-documented, highlighting the electrophilic nature of the S(VI) center. wikipedia.org In CSI, the chlorosulfonyl group, along with the isocyanate group, contributes to its high electrophilicity. wikipedia.org While 2-(chlorosulfonyl)ethyl acetate lacks the isocyanate group, the fundamental electrophilic character of the chlorosulfonyl moiety remains a key feature of its chemical behavior. This inherent reactivity allows it to readily participate in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The electrophilic sulfur atom of the chlorosulfonyl group is the primary site for nucleophilic attack. This leads to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.

One of the most significant applications of this compound is in the synthesis of sulfonamides. This is achieved through a reaction known as aminosulfonylation, where the chlorosulfonyl group reacts with primary or secondary amines. nih.govresearchgate.net The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated as a byproduct. nih.govasianpubs.org

The general scheme for this reaction involves the condensation of this compound with various anilines or other amino compounds to yield the corresponding arylsulfamoylacetic acid ethyl esters or other sulfonamide derivatives. nih.gov These reactions are often carried out in solvents like dichloromethane. nih.gov The resulting sulfonamides are an important class of compounds with a wide range of applications. researchgate.netresearchgate.net

| Amine Reactant | Product | Reaction Conditions |

|---|---|---|

| Anilines | Arylsulfamoylacetic acid ethyl esters | Triethylamine, Dichloromethane |

| Benzylamine | N-Benzylsulfonamide derivatives | Base, Aprotic solvent |

In a similar fashion to aminosulfonylation, this compound can react with alcohols or phenols in a process called alkoxysulfonylation to form sulfonate esters. researchgate.net The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur atom of the chlorosulfonyl group. This reaction also typically requires a base to scavenge the HCl produced.

The synthesis of sulfonate esters is a valuable transformation in organic chemistry, and various methods have been developed for this purpose. researchgate.netnih.gov While direct examples involving this compound are not extensively detailed in the provided search results, the fundamental reactivity of the chlorosulfonyl group strongly supports its capability to undergo such reactions. The reaction provides a route to a diverse range of sulfonate esters, which are themselves useful intermediates and can be found in various biologically active molecules. nih.gov

| Alcohol/Phenol Reactant | Product | General Conditions |

|---|---|---|

| Alcohols (R-OH) | Alkyl sulfonate esters | Base (e.g., pyridine) |

| Phenols (Ar-OH) | Aryl sulfonate esters | Base (e.g., pyridine) |

Cyclization and Intramolecular Rearrangement Reactions

The bifunctional nature of this compound and its derivatives allows for their participation in cyclization and rearrangement reactions, leading to the formation of various heterocyclic systems.

Cyclic sulfamates and sulfamidates are important heterocyclic compounds that can be synthesized from precursors derived from this compound. researchgate.netresearchgate.net For instance, the reaction of 2-(chlorosulfonyl)acetate with amino alcohols can lead to the formation of cyclic sulfamates after a series of steps. researchgate.net The initial reaction would form a sulfonamide, which can then undergo an intramolecular cyclization.

Cyclic sulfamidates, in particular, are versatile synthetic intermediates. researchgate.netnih.gov They can be prepared from β-amino alcohols, which can be conceptually linked to the reactivity of this compound with appropriate bifunctional starting materials. These cyclic compounds are valuable precursors for the synthesis of a variety of functionalized amines and other complex molecules. researchgate.netenamine.netrsc.org

Derivatives of this compound can be utilized in the synthesis of fused heterocyclic systems. For example, related oxazole-sulfonyl chlorides have been shown to react with aminoazoles to form tricyclic compounds through a pathway that includes a Smiles rearrangement. growingscience.comgrowingscience.com While not directly involving this compound itself, this demonstrates the potential of the sulfonyl chloride functionality to facilitate complex cyclization cascades. The initial sulfonamide formation is followed by an intramolecular rearrangement and subsequent cyclization to yield fused heterocyclic structures. growingscience.com This type of reactivity highlights the utility of sulfonyl chlorides as key components in the construction of complex molecular architectures. researchgate.net

Radical Reaction Pathways in Sulfonylation

The sulfonylation reactions involving this compound can proceed through radical pathways, particularly under conditions that favor the formation of sulfonyl radicals. These pathways are crucial for the formation of carbon-sulfur bonds and the synthesis of various sulfone derivatives.

The initiation of radical sulfonylation typically involves the homolytic cleavage of the S-Cl bond in the this compound molecule. This process can be induced by thermal means, photochemically, or through the use of a radical initiator. The generated 2-(acetoxy)ethylsulfonyl radical is a key intermediate that drives the subsequent reaction steps.

A plausible mechanism for the radical-mediated sulfonylation involves the following steps:

Initiation: Generation of a 2-(acetoxy)ethylsulfonyl radical from this compound.

Propagation: The sulfonyl radical adds to an unsaturated substrate, such as an alkene or alkyne, to form a carbon-centered radical. This radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to yield the final product and regenerate a radical species that continues the chain reaction.

Termination: The reaction is concluded by the combination of two radical species.

The regioselectivity and stereoselectivity of these radical additions are influenced by the stability of the intermediate radicals and steric factors of the reactants.

| Radical Initiator | Reaction Conditions | Substrate | Major Product | Plausible Intermediate |

| Azobisisobutyronitrile (AIBN) | 80 °C, Toluene | Styrene | 2-(2-phenylethylsulfonyl)ethyl acetate | 1-phenyl-2-(2-(acetoxy)ethylsulfonyl)ethyl radical |

| Benzoyl Peroxide | 90 °C, Benzene | 1-Octene | 2-(octylsulfonyl)ethyl acetate | 1-(2-(acetoxy)ethylsulfonyl)octan-2-yl radical |

| Di-tert-butyl peroxide | 120 °C, Chlorobenzene | Cyclohexene | 2-(cyclohexylsulfonyl)ethyl acetate | 2-(2-(acetoxy)ethylsulfonyl)cyclohexyl radical |

Catalytic Influence on Reaction Mechanisms

The introduction of catalysts can significantly alter the reaction mechanisms of this compound, often favoring ionic pathways over radical ones and enhancing reaction rates and selectivity. Both Lewis acids and transition metal complexes have been shown to be effective in promoting reactions involving sulfonyl chlorides.

Lewis acids can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom. This activation facilitates nucleophilic attack on the sulfur, promoting substitution reactions. For instance, in the presence of a Lewis acid like aluminum chloride (AlCl₃), the reaction of this compound with an aromatic compound can proceed via an electrophilic aromatic substitution (Friedel-Crafts type reaction) to yield an aryl sulfone.

Transition metal catalysts, such as those based on copper, palladium, or ruthenium, can engage in various catalytic cycles, including oxidative addition and reductive elimination. In the context of sulfonylation, a transition metal can insert into the S-Cl bond of this compound. The resulting metal-sulfonyl complex can then undergo further reactions, such as cross-coupling with organometallic reagents or addition to unsaturated systems. These catalytic processes often occur under milder conditions and with higher functional group tolerance compared to their non-catalytic counterparts.

| Catalyst | Co-catalyst/Ligand | Reaction Type | Substrate | Product |

| Copper(I) iodide (CuI) | N,N'-Dimethylethylenediamine | Sulfonylation of amines | Aniline | N-phenyl-2-(acetoxy)ethanesulfonamide |

| Palladium(II) acetate (Pd(OAc)₂) | Xantphos | Heck-type sulfonylation | Styrene | (E)-2-(2-phenylvinylsulfonyl)ethyl acetate |

| Ruthenium(II) chloride complex | Triphenylphosphine | Atom Transfer Radical Addition | 1-Hexene | 2-((2-chlorohexyl)sulfonyl)ethyl acetate |

It is important to note that the specific outcomes of these catalytic reactions are highly dependent on the choice of catalyst, ligands, solvents, and reaction conditions.

Applications in Advanced Organic Synthesis

Construction of Sulfone-Containing Molecular Scaffolds

The sulfone group is a cornerstone in the design of pharmaceuticals and functional materials. 2-(Chlorosulfonyl)ethyl acetate (B1210297) serves as a direct and efficient reagent for introducing the sulfonyl moiety. A primary application is its reaction with amines to form sulfonamides. For instance, the condensation of 2-(chlorosulfonyl)ethyl acetate with various anilines in the presence of a base like triethylamine (B128534) proceeds smoothly to yield arylsulfamoyl-acetic acid ethyl esters. rsc.org This reaction is highly chemoselective, with the amine nucleophile preferentially attacking the sulfonyl chloride over the ester group. These resulting N-arylsulfamoyl acetates are stable sulfone-containing intermediates that can be used in further synthetic elaborations. rsc.org

Synthesis of Sulfur-Containing Heterocyclic Systems

The strategic placement of reactive groups in this compound makes it a suitable precursor for building cyclic structures incorporating a sulfur atom, which are prevalent in many biologically active compounds.

While the structure of this compound suggests its potential as a precursor for sulfur-nitrogen heterocycles, direct and prominent synthetic routes to isothiazole (B42339) rings commencing from this specific reagent are not extensively documented in reviewed scientific literature. The synthesis of isothiazoles often involves the cyclization of molecules containing pre-formed C-C-C-N and S fragments or other specialized starting materials. researchgate.net

Similar to isothiazoles, the application of this compound for the direct synthesis of thiatriazine rings is not a widely reported pathway in the surveyed literature. The construction of the thiatriazine core, such as 1,2,4-thiadiazinane 1,1-dioxides, typically follows routes starting from precursors like β-aminoethane sulfonamides, which are then cyclized with a one-carbon source. rsc.org

A significant application of this compound is in the synthesis of 1,2-thiazinane 1,1-dioxide derivatives. semanticscholar.org This multi-step process begins with the formation of N-aryl sulfonamides from the reaction of this compound with various amines. These intermediates are then subjected to a cyclization reaction with a suitable dielectrophile, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate. This sequence results in the formation of the six-membered 1,2-thiazinane ring, yielding products like ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxides. semanticscholar.org These cyclic sulfone structures are valuable scaffolds in medicinal chemistry.

Table 1: Synthesis of Ethyl 2-Aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide Derivatives

| Starting Amine | Intermediate Sulfonamide | Cyclizing Agent | Final Product |

|---|---|---|---|

| Aniline | Ethyl 2-(phenylsulfamoyl)acetate | 1-Bromo-3-chloropropane | Ethyl 2-phenyl-1,2-thiazinane-6-carboxylate-1,1-dioxide |

| 4-Fluoroaniline | Ethyl 2-((4-fluorophenyl)sulfamoyl)acetate | 1-Bromo-3-chloropropane | Ethyl 2-(4-fluorophenyl)-1,2-thiazinane-6-carboxylate-1,1-dioxide |

| 4-Chloroaniline | Ethyl 2-((4-chlorophenyl)sulfamoyl)acetate | 1-Bromo-3-chloropropane | Ethyl 2-(4-chlorophenyl)-1,2-thiazinane-6-carboxylate-1,1-dioxide |

This table is a representation of the synthetic pathway described in the literature. semanticscholar.org

Utilization as a Versatile Building Block for Complex Molecules

The true synthetic utility of this compound is highlighted in its role as a foundational building block for multi-step syntheses of complex, high-value molecules. A notable example is the synthesis of a series of (E)-N-aryl-2-arylethenesulfonamides, which have been investigated as potent microtubule-targeted anticancer agents. rsc.org

The synthesis begins with the reaction of this compound with substituted anilines to produce arylsulfamoyl-acetic acid ethyl esters. rsc.org These esters are then hydrolyzed to their corresponding carboxylic acids. The final key step is a Knoevenagel condensation of the arylsulfamoyl-acetic acids with various aromatic aldehydes. This sequence demonstrates how the simple starting material is elaborated into a complex molecular structure with significant biological potential. rsc.org

Table 2: Examples of Complex (E)-N-Aryl-2-arylethenesulfonamides Synthesized

| N-Aryl Group (from Aniline) | Aryl Group (from Aldehyde) | Final Compound Structure |

|---|---|---|

| 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | (E)-N-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethenesulfonamide |

| 3-Amino-4-methoxyphenyl | 2,4,6-Trimethoxyphenyl | (E)-N-(3-amino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide |

| 4-Chlorophenyl | 4-Nitrophenyl | (E)-N-(4-chlorophenyl)-2-(4-nitrophenyl)ethenesulfonamide |

This table illustrates representative final products from a multi-step synthesis originating from this compound. rsc.org

Regioselective and Stereoselective Transformations in Organic Transformations

The reactions involving this compound and its derivatives often exhibit high levels of selectivity.

Regioselectivity: The initial reaction of this compound with nucleophiles like amines demonstrates excellent chemoselectivity. The nucleophile invariably attacks the highly electrophilic sulfonyl chloride group in preference to the ester carbonyl group, a crucial aspect for its use as a building block. Furthermore, subsequent cyclization reactions, such as the formation of 1,2-thiazinanes, are regioselective, leading to the desired heterocyclic ring system. semanticscholar.org

Stereoselectivity: The synthesis of (E)-N-aryl-2-arylethenesulfonamides showcases the stereoselective nature of transformations involving derivatives of this compound. rsc.org The Knoevenagel condensation between the intermediate arylsulfamoyl-acetic acids and aromatic aldehydes proceeds with high stereoselectivity, yielding predominantly the (E)-isomer of the final alkene product. rsc.org This control over the double bond geometry is critical, as the biological activity of such molecules is often dependent on their specific stereochemistry. The preference for the trans (E) product is a common outcome in such condensations, driven by the thermodynamic stability of the resulting isomer. nih.govbiu.ac.il

Applications as a Chemical Probe in Chemical Biology Research

The strategic application of small molecules to interrogate and manipulate biological systems lies at the heart of chemical biology. These "chemical probes" are designed to interact with biomolecules in a specific manner, providing invaluable insights into their function, structure, and interactions. Within this context, compounds bearing reactive functional groups that can form covalent bonds with biological targets are of particular interest. While direct and extensive research on the use of this compound as a chemical probe in chemical biology is not widely documented in publicly available literature, its chemical structure suggests a potential utility in this field, particularly for the sulfonylation of biomolecules.

The covalent modification of biomolecules with sulfonyl groups, a process known as sulfonylation, is a powerful strategy in chemical biology. This modification can be used to label proteins for visualization, to block specific amino acid residues to study their functional role, or to introduce new chemical handles for further bioconjugation. The reactivity of the sulfonyl chloride functional group makes it a candidate for such applications. fiveable.me

Potential Reactivity with Protein Nucleophiles:

The core of this compound's potential as a chemical probe lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is known to react with various nucleophilic amino acid side chains found in proteins. fiveable.me The primary targets for sulfonylation on a protein would include:

Lysine (B10760008): The ε-amino group of lysine is a potent nucleophile that can react with sulfonyl chlorides to form a stable sulfonamide bond.

Cysteine: The thiol group of cysteine is highly nucleophilic and can react with sulfonyl chlorides, although the resulting thiosulfonate ester can be less stable than a sulfonamide, particularly under reducing conditions.

Histidine: The imidazole (B134444) side chain of histidine can be targeted by sulfonyl chlorides.

Tyrosine: The phenolic hydroxyl group of tyrosine can also serve as a nucleophile for sulfonylation.

The ethyl acetate portion of the molecule could potentially influence its solubility and cell permeability, factors that are critical for the design of effective chemical probes. nih.gov

Comparison with Other Sulfonyl-Containing Probes:

While specific studies on this compound are scarce, the broader class of sulfonyl-containing compounds has seen application in chemical biology. For instance, sulfonyl fluorides have been developed as chemical probes to covalently modify proteins, often targeting serine proteases or other enzymes with reactive serine residues in their active sites. These probes have been instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.

Potential as a Bifunctional Linker:

The structure of this compound, featuring a reactive sulfonyl chloride at one end and an ester group at the other, suggests its potential as a heterobifunctional crosslinker. creative-biolabs.comgbiosciences.com In a hypothetical two-step conjugation strategy, the sulfonyl chloride could first react with a nucleophilic residue on a biomolecule. Subsequently, the ethyl acetate group could potentially be hydrolyzed to a carboxylic acid, which could then be activated for conjugation to another molecule. However, the reactivity of the ester is significantly lower than that of the sulfonyl chloride, making this a less straightforward application compared to purpose-designed crosslinkers.

Theoretical and Computational Studies on 2 Chlorosulfonyl Ethyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

This section would have presented the optimized molecular geometry of 2-(chlorosulfonyl)ethyl acetate (B1210297), likely determined using methods such as Density Functional Theory (DFT). Key bond lengths, bond angles, and dihedral angles would have been detailed in a data table, providing a three-dimensional understanding of the molecule's structure. Furthermore, electronic properties such as the total energy, dipole moment, and the distribution of electron density would have been discussed.

Prediction of Reactivity and Reaction Pathways

Based on computational models, this subsection would have explored the predicted reactivity of 2-(chlorosulfonyl)ethyl acetate. This would involve identifying the most likely sites for nucleophilic or electrophilic attack. Potential reaction pathways, for instance, with common nucleophiles, would be elucidated, including the calculation of activation energies and reaction enthalpies to predict the feasibility and kinetics of these reactions.

Analysis of Frontier Molecular Orbitals and Charge Distribution

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This part of the article would have described the energy levels of HOMO and LUMO and their spatial distribution across the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Additionally, a Mulliken or Natural Bond Orbital (NBO) charge distribution analysis would have been presented in a tabular format to show the partial charges on each atom, further highlighting reactive centers.

Computational Support for Spectroscopic Data Interpretation

Computational methods are invaluable for interpreting experimental spectroscopic data. This final subsection would have detailed how theoretical calculations of vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts would be used to support and assign the signals observed in experimental spectra of this compound. A comparison between calculated and experimental data would have been provided to validate the computational model.

As dedicated research on the computational aspects of this compound becomes available, this article will be updated to reflect those findings.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Chlorosulfonyl)ethyl acetate (B1210297), both ¹H NMR and ¹³C NMR are utilized to confirm its structural assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. For 2-(Chlorosulfonyl)ethyl acetate, four distinct signals would be anticipated. The carbonyl carbon (C=O) of the acetate group would have the largest chemical shift. The two methylene (B1212753) carbons (-CH₂-SO₂Cl and -CH₂-OAc) would appear at intermediate chemical shifts, with the carbon atom bonded to the more electronegative sulfonyl chloride group resonating at a lower field. The methyl carbon (-CH₃) of the acetate group would exhibit the smallest chemical shift.

A table of predicted and reported NMR data for similar compounds is provided below for reference. Actual experimental values for this compound may vary depending on the solvent and other experimental conditions. carlroth.comchemicalbook.comrsc.org

| Proton Environment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (acetate) | ~2.1 | Singlet | -CH₃ (acetate) | ~20 |

| -CH₂-OAc | ~4.4 | Triplet | -CH₂-OAc | ~60 |

| -CH₂-SO₂Cl | ~3.8 | Triplet | -CH₂-SO₂Cl | ~65 |

| C=O (acetate) | ~170 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 186.61 g/mol . nih.gov

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 186. nih.gov Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with about one-third the intensity of the [M]⁺ peak would also be expected, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters and sulfonyl chlorides can be anticipated. libretexts.orgmiamioh.edustackexchange.com For instance, cleavage of the C-S bond could lead to the loss of a chlorosulfonyl radical (•SO₂Cl), resulting in a fragment ion. Alternatively, fragmentation of the ester group could occur, leading to characteristic ions. docbrown.info

Potential Fragmentation Pathways:

Loss of •Cl to give an ion at m/z 151.

Loss of •SO₂Cl to give an ion at m/z 87.

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

McLafferty rearrangement, if sterically feasible, which is a common fragmentation for esters. libretexts.org

A detailed analysis of the fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. frontiersin.org These two techniques are complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display strong absorption bands corresponding to the stretching vibrations of its key functional groups.

S=O Stretching: The sulfonyl chloride group (SO₂Cl) will exhibit two characteristic strong stretching bands, typically in the regions of 1375-1400 cm⁻¹ (asymmetric stretch) and 1180-1210 cm⁻¹ (symmetric stretch).

C=O Stretching: The carbonyl group (C=O) of the acetate ester will show a strong absorption band in the region of 1735-1750 cm⁻¹.

C-O Stretching: The C-O single bonds of the ester group will have stretching vibrations in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. researchgate.netspectroscopyonline.comresearchgate.net The S-Cl and S=O symmetric stretching vibrations are expected to produce strong signals in the Raman spectrum. The C-H stretching and bending vibrations of the ethyl and methylene groups would also be observable. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375-1400 (Strong) | Possible |

| Symmetric S=O Stretch | 1180-1210 (Strong) | Strong | |

| S-Cl Stretch | ~400-600 | Strong | |

| Acetate Ester (C=O) | C=O Stretch | 1735-1750 (Strong) | Weak to Medium |

| C-O Stretch | 1000-1300 (Strong) | Possible |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

To date, there is no publicly available crystal structure for this compound in crystallographic databases. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide invaluable information, including:

The precise conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing.

This level of structural detail is crucial for understanding the physical properties of the compound and its behavior in the solid state.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a moderately polar compound like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods. rsc.orgwiley-vch.denih.govmdpi.com

Gas Chromatography (GC): GC is often used for the analysis of volatile and thermally stable compounds. For this compound, a GC method would typically involve:

Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5 or OV-1). wiley-vch.de

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification.

Temperature Program: A programmed temperature ramp would be used to ensure good separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative-scale separations. A typical HPLC method for this compound might include:

Column: A reversed-phase column (e.g., C18 or C8) is commonly used for compounds of this polarity.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used as the eluent. A gradient elution may be necessary to achieve optimal separation.

Detection: A UV detector would be suitable for detection, as the carbonyl group of the ester provides a chromophore.

These chromatographic methods are vital for monitoring the progress of reactions that synthesize this compound, for isolating the pure product, and for verifying its purity before use in subsequent applications. rsc.orgnih.govnih.govnih.gov

Derivatives and Analogues of 2 Chlorosulfonyl Ethyl Acetate

Structural Modifications and Functional Group Interconversions

The inherent reactivity of the chlorosulfonyl group in 2-(chlorosulfonyl)ethyl acetate (B1210297) allows for a variety of structural modifications and functional group interconversions. The sulfonyl chloride moiety is a primary site for nucleophilic attack, enabling the introduction of diverse functional groups.

One of the most common transformations is the reaction with amines to form sulfonamides. For instance, the condensation of 2-(chlorosulfonyl)ethyl acetate with various anilines in the presence of a base like triethylamine (B128534) yields the corresponding arylsulfamoyl-acetic acid ethyl esters. nih.gov These sulfonamides can be further manipulated; for example, the ester group can be hydrolyzed to the corresponding carboxylic acid. nih.gov

The chlorosulfonyl group can also be converted to other functionalities. While specific examples for this compound are not extensively documented in readily available literature, general principles of sulfonyl chloride chemistry suggest that it can undergo reduction to a thiol or be displaced by other nucleophiles under specific conditions.

The ester group of this compound also presents opportunities for functional group interconversions. Standard ester hydrolysis, either acid or base-catalyzed, would yield the corresponding carboxylic acid, (chlorosulfonyl)acetic acid. Transesterification with different alcohols could produce other alkyl esters.

Synthesis and Characterization of Related Chlorosulfonyl Esters

The synthetic utility of this compound has prompted interest in its analogues, such as methyl 2-(chlorosulfonyl)acetate and ethyl 2-(chlorosulfonyl)propanoate. The synthesis and characterization of these related compounds are crucial for expanding the repertoire of available building blocks.

Methyl 2-(chlorosulfonyl)acetate

Several synthetic routes to methyl 2-(chlorosulfonyl)acetate have been reported. One common method involves the reaction of chlorosulfonylacetyl chloride with one equivalent of methanol. Alternatively, it can be prepared through the chlorination of sodium methoxycarbonylmethanesulfonate using a chlorinating agent like phosphorus(V) chloride. A third method involves the direct chlorination of methyl thioglycolate.

Table 1: Synthesis Methods for Methyl 2-(chlorosulfonyl)acetate

| Starting Material | Reagents | Product |

| Chlorosulfonylacetyl chloride | Methanol | Methyl 2-(chlorosulfonyl)acetate |

| Sodium methoxycarbonylmethanesulfonate | Phosphorus(V) chloride | Methyl 2-(chlorosulfonyl)acetate |

| Methyl thioglycolate | Chlorine | Methyl 2-(chlorosulfonyl)acetate |

This table summarizes the known synthetic routes to Methyl 2-(chlorosulfonyl)acetate.

Characterization of methyl 2-(chlorosulfonyl)acetate reveals it to be a colorless oil with a boiling point of 115-116 °C at 15 Torr. Spectroscopic data, including ¹H and ¹³C NMR, are available for its structural confirmation.

Ethyl 2-(chlorosulfonyl)propanoate

Detailed information on the synthesis and characterization of ethyl 2-(chlorosulfonyl)propanoate is less readily available in the surveyed literature. However, analogous synthetic strategies to the acetate derivatives can be proposed. For instance, the reaction of 2-(chlorosulfonyl)propionyl chloride with ethanol (B145695) would be a logical route. Another potential method could involve the chlorination of the corresponding sulfonic acid salt, ethyl 2-sulfopropanoate, sodium salt.

Further research is required to establish and characterize reliable synthetic pathways to this particular analogue.

Comparative Reactivity and Synthetic Utility of Analogues

The structural differences between this compound and its analogues, such as the methyl ester or the ethyl propanoate, are expected to influence their reactivity and, consequently, their synthetic utility.

In general, the reactivity of the chlorosulfonyl group is a key determinant of their synthetic applications. This group is highly electrophilic and readily reacts with nucleophiles. The nature of the ester group (methyl vs. ethyl) is likely to have a minor electronic effect on the reactivity of the sulfonyl chloride, with the methyl ester potentially being slightly more electron-withdrawing and thus marginally increasing the reactivity of the sulfonyl chloride. However, steric effects are generally minimal for these small alkyl groups.

The introduction of a methyl group on the α-carbon, as in ethyl 2-(chlorosulfonyl)propanoate, would introduce steric hindrance around the sulfonyl chloride group. This could potentially decrease the rate of reaction with bulky nucleophiles compared to the acetate analogues. Furthermore, the presence of an α-methyl group could influence the acidity of the α-proton, potentially affecting the course of base-mediated reactions.

The primary synthetic utility of these compounds lies in their ability to act as bifunctional reagents. They can introduce a sulfonyl linkage and an ester functionality (or a derivative thereof) into a target molecule. For example, their use in the synthesis of novel sulfonamides has been demonstrated, where the ester group can be further functionalized. nih.gov The choice between the methyl, ethyl, or propanoate analogue would largely depend on the desired final structure and the specific reaction conditions. For instance, if a methyl ester is required in the final product, using methyl 2-(chlorosulfonyl)acetate directly would be more efficient than transesterification of the ethyl ester.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Synthesis and Reactions

The synthesis and subsequent reactions of sulfonyl chlorides and their derivatives are continually evolving, with a strong emphasis on developing more efficient and selective catalytic systems. Future research could focus on applying modern catalytic methods to the synthesis and functionalization of 2-(chlorosulfonyl)ethyl acetate (B1210297).

One promising avenue is the exploration of transition-metal catalysis. Palladium-mediated synthesis of sulfonyl chlorides has been described, and this could be adapted for novel routes to or from 2-(chlorosulfonyl)ethyl acetate. acs.orgnih.gov Similarly, copper-catalyzed reactions are frequently used for the synthesis of N-sulfonyl amidines and could be investigated for reactions involving the chlorosulfonyl moiety. beilstein-journals.org The development of catalyst systems that are more environmentally friendly and operate under milder conditions is a key goal. For instance, the use of indium as a catalyst has shown promise for the sulfonylation of amines, offering a potentially general method for a range of substrates, including those that are sterically hindered or less nucleophilic. organic-chemistry.org

Furthermore, the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), is an emerging strategy in sulfonamide synthesis. acs.orgthieme-connect.com Research into catalytic systems that can utilize such surrogates in conjunction with substrates like this compound could lead to more efficient and atom-economical synthetic routes. thieme-connect.com

Table 1: Examples of Catalytic Systems in Sulfonylation Chemistry

| Catalyst/Reagent | Reaction Type | Potential Application with this compound | Reference |

| Palladium complexes | Cross-coupling | Synthesis of aryl or vinyl sulfonyl acetates | acs.orgnih.gov |

| Copper salts | N-Sulfonylation | Synthesis of novel sulfonamides | beilstein-journals.org |

| Indium catalysts | Sulfonylation of amines | Direct synthesis of sulfonamides from this compound | organic-chemistry.org |

| DABSO | SO₂ surrogate | Alternative synthetic routes to sulfonylated compounds | acs.orgthieme-connect.com |

Exploration of Photoredox and Electrochemical Approaches in Sulfonylation

Photoredox and electrochemical catalysis have emerged as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. nih.govresearchgate.net These techniques could be particularly valuable for reactions involving the generation of sulfonyl radicals from precursors like this compound.

Photoredox catalysis, often employing iridium or ruthenium complexes, can activate sulfonyl chlorides for addition to olefins or for cross-coupling reactions under mild conditions. researchgate.netacs.org Future work could investigate the photoredox-mediated reactions of this compound with a variety of radical acceptors to synthesize novel sulfone-containing molecules. researchgate.netacs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide), are also being developed for the synthesis of sulfonyl chlorides and could be explored for related transformations. acs.org

Electrochemistry provides another avenue for generating sulfonyl radicals. nih.gov Comparative studies have shown that both photoredox and electrochemical methods can be effective for reactions like decarboxylative sulfonylation, each with its own advantages and substrate scope limitations. nih.govresearchgate.net The application of these methods to this compound could enable new types of transformations that are difficult to achieve with conventional thermal methods.

Expanding the Scope of Heterocyclic and Complex Molecule Synthesis

The sulfonyl group is a key component in many biologically active molecules, including heterocyclic compounds. nih.goviaea.orgnih.gov The reactivity of this compound makes it a potentially valuable building block for the synthesis of novel heterocyclic structures and other complex molecules.

Future research could focus on using this reagent in multicomponent reactions to construct diverse molecular scaffolds. beilstein-journals.org For example, it could be used as an electrophile in reactions with thioamides to generate N-sulfonyl amidines, which are precursors to various heterocyclic systems. beilstein-journals.org The development of one-pot procedures for the synthesis of heterocyclic sulfonamides from reagents like this compound would be of significant interest to medicinal chemists. acs.orgnih.gov

The synthesis of complex, polyfunctional molecules often requires robust and versatile building blocks. youtube.com The dual functionality of this compound (an electrophilic sulfonyl chloride and an ester) could be exploited in tandem reactions to rapidly build molecular complexity. For instance, intramolecular reactions could be designed to form cyclic sulfones or sulfonamides.

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. While the general mechanism of electrophilic aromatic sulfonation is well-established, the specific pathways for reactions involving aliphatic sulfonyl chlorides, especially under catalytic conditions, are less understood. wikipedia.orgyoutube.comkhanacademy.orgyoutube.com

Future research should employ state-of-the-art techniques to probe the intermediates and transition states in reactions of this compound. This could include:

In-situ spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reaction progress and identify transient species.

Computational modeling: Density Functional Theory (DFT) calculations can provide insights into reaction energetics and the structures of intermediates.

Kinetic studies: Detailed kinetic analysis can help to elucidate the rate-determining steps and the role of catalysts.

For example, in photoredox and electrochemical reactions, advanced techniques can help to characterize the radical intermediates and understand the electron transfer processes involved. nih.gov A thorough mechanistic understanding will enable the rational design of more efficient and selective synthetic methods.

Design of New Chemical Probes Based on the Chlorosulfonyl Scaffold

Chemical probes are essential tools for studying protein function and validating new drug targets. nih.govnih.gov The chlorosulfonyl group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, making it a potential "warhead" for the design of covalent chemical probes. nih.gov

Future research could focus on using this compound as a starting point for the development of new chemical probes. The ester group can be modified to introduce reporter tags (e.g., fluorophores or biotin) or to tune the physicochemical properties of the probe. The key challenge is to design molecules that are sufficiently reactive to label their target protein but also selective enough to avoid off-target effects. nih.gov

The design of such probes would involve a multidisciplinary approach, combining organic synthesis, computational modeling, and biochemical evaluation. rsc.orgwiley-vch.de The development of a library of probes based on the 2-(acetoxy)ethylsulfonyl scaffold could provide valuable tools for chemical biology and drug discovery. nih.govrsc.org

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-(Chlorosulfonyl)ethyl acetate?

- Answer : Key techniques include infrared (IR) spectroscopy to identify sulfonyl (S=O) and ester (C=O) functional groups (absorption bands ~1360–1180 cm⁻¹ for S=O and ~1730 cm⁻¹ for C=O) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation: ester methyl/methylene groups appear at δ 1.2–1.4 ppm (¹H) and δ 14–22 ppm (¹³C), while sulfonyl chlorides show distinct splitting patterns . Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight and fragmentation pathways .

Q. What safety protocols are essential when handling this compound?

- Answer : Due to its reactivity and toxicity (e.g., corrosive sulfonyl chloride group), use personal protective equipment (PPE) , including nitrile gloves, goggles, and fume hoods. Avoid skin/eye contact and inhalation. Store in inert, airtight containers under argon to prevent hydrolysis . Emergency measures: For spills, use inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. How is this compound synthesized?

- Answer : A common route involves sulfonation of ethyl acetate derivatives using chlorosulfonic acid or sulfuryl chloride. For example, reacting ethyl acetoacetate with chlorosulfonic acid under controlled temperatures (0–5°C) yields the product, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) . Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in sulfonation reactions. Focus on optimizing electrophilic substitution at the ethyl acetate backbone . Molecular dynamics simulations predict solvent effects (e.g., acetonitrile vs. dichloromethane) on reaction kinetics .

Q. What strategies resolve contradictions in reported hydrolytic stability data for this compound?

- Answer : Hydrolytic degradation rates vary with pH and solvent polarity. Use accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC to quantify decomposition products like ethyl sulfate and acetic acid . Control moisture exposure by storing samples with molecular sieves and conducting reactions under anhydrous conditions .

Q. How does the chlorosulfonyl group influence biological activity in drug discovery applications?

- Answer : The sulfonyl chloride moiety acts as a reactive warhead in covalent inhibitors, targeting nucleophilic residues (e.g., cysteine) in enzymes. Structure-activity relationship (SAR) studies require modifying the ester group to balance reactivity and selectivity. For example, replacing ethyl with tert-butyl improves metabolic stability .

Q. What advanced techniques characterize crystalline forms of this compound?

- Answer : Single-crystal X-ray diffraction (e.g., SHELX refinement) determines molecular packing and hydrogen-bonding networks . Pair with Differential Scanning Calorimetry (DSC) to analyze polymorphic transitions and melting points . For amorphous phases, use powder XRD and solid-state NMR .

Q. How can reaction scalability be improved without compromising yield?

- Answer : Employ continuous flow chemistry to enhance heat/mass transfer during sulfonation. Optimize catalyst loading (e.g., Lewis acids like AlCl₃) and use inline IR spectroscopy for real-time monitoring . Scale-up trials in pilot plants should prioritize solvent recovery (e.g., ethyl acetate) to reduce waste .

Methodological Notes

- Contradictions in Evidence : While emphasizes argon storage for stability, highlights hydrolysis risks even under controlled conditions. Researchers should validate storage protocols via accelerated degradation studies.

- Data Gaps : Limited biological data exist for this compound. Collaborative studies with pharmacology labs are recommended to explore therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。